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Compound of Interest

1-Methylcyclopentanecarboxylic
Compound Name: o
aci

Cat. No. B1205683

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectral data for 1-
methylcyclopentanecarboxylic acid (C7H1202; Molar Mass: 128.17 g/mol ). The information
herein is intended to support research, development, and quality control activities where the
characterization of this molecule is essential. This document summarizes available mass
spectrometry and infrared spectroscopy data, provides generalized experimental protocols, and
outlines a logical workflow for spectral analysis.

Spectral Data Presentation

The following sections detail the available spectral data for 1-methylcyclopentanecarboxylic
acid.

Mass Spectrometry (MS)

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for 1-
methylcyclopentanecarboxylic acid is available from the NIST Mass Spectrometry Data
Center under the identifier NIST MS number 163768.[1][2] While the full experimental spectrum
is accessible through the NIST/EPA/NIH Mass Spectral Library, predicted collision cross-
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section (CCS) values for various adducts, which are crucial for ion mobility-mass spectrometry,
are presented below.

Table 1: Predicted Collision Cross Section (CCS) Data for 1-Methylcyclopentanecarboxylic
Acid Adducts

Adduct m/z (Mass/Charge Ratio) Predicted CCS (A2
[M+H]+ 129.09100 127.2
[M+Na]* 151.07294 133.8
[M-H]- 127.07644 129.3
[M+NHa]* 146.11754 152.1
[M+K]* 167.04688 133.1
[M+H-H20]* 111.08098 1235
[M]*+ 128.08317 124.1

| [M]~ | 128.08427 | 124.1 |

Data sourced from predicted values available on PubChem.

Infrared (IR) Spectroscopy

A vapor-phase infrared spectrum for 1-methylcyclopentanecarboxylic acid is available for
viewing on SpectraBase.[2] However, quantitative data detailing specific absorption
frequencies (cm~1) and intensities were not accessible in the conducted literature search. Key
expected absorptions would include a broad O-H stretch from the carboxylic acid group
(typically ~3300-2500 cm~1), a sharp C=0 (carbonyl) stretch (~1700 cm~1), C-O stretching, and
various C-H stretching and bending vibrations for the methyl and cyclopentane ring structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

An extensive search of publicly available spectral databases did not yield experimental *H NMR
or 13C NMR data for 1-methylcyclopentanecarboxylic acid. While data for structurally similar
compounds, such as 1-methylcyclopropane-carboxylic acid, is available, it should not be used
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as a direct substitute.[3] The acquisition of experimental NMR data is recommended for
unambiguous structural confirmation.

Generalized Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data
cited above. These protocols are based on standard laboratory practices and should be
adapted to specific instrumentation and sample requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for analyzing a semi-volatile carboxylic acid like 1-
methylcyclopentanecarboxylic acid.

1. Sample Preparation:
e Accurately weigh approximately 1-5 mg of 1-methylcyclopentanecarboxylic acid.

» Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate)
to a final concentration of approximately 10-100 pg/mL.

o Transfer the solution to a 1.5 mL glass autosampler vial. Ensure the sample is free of
particulates to prevent injector contamination.

2. GC-MS System Configuration:

e GC Column: A standard non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 pum
film thickness), is typically suitable.

e Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

* Injector: Set to 250°C to ensure rapid volatilization. A splitless injection mode is preferred for
lower concentration samples to enhance sensitivity.

e Oven Temperature Program:

o Initial Temperature: Hold at 60°C for 2 minutes.
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o Ramp: Increase temperature at a rate of 10°C/min to 240°C.
o Final Hold: Hold at 240°C for 5 minutes.
3. Mass Spectrometer Parameters:
« lonization Mode: Electron lonization (EIl) at a standard electron energy of 70 eV.
e Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragment ions.
e lon Source Temperature: 230°C.
e Quadrupole Temperature: 150°C.
4. Data Acquisition and Analysis:
e Inject 1 pL of the prepared sample into the GC-MS system.

e Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding
to 1-methylcyclopentanecarboxylic acid.

¢ Process the data to identify the molecular ion peak and characteristic fragmentation patterns.
Compare the resulting spectrum against a reference library, such as the NIST database, for
confirmation.

Vapor Phase Infrared (IR) Spectroscopy

This protocol describes a general method for obtaining a vapor-phase IR spectrum using a
Fourier Transform Infrared (FTIR) spectrometer.

1. Instrument and Sample Cell Preparation:

o Ensure the FTIR spectrometer is properly purged with a dry, CO2-free gas (e.g., nitrogen) to
minimize atmospheric interference.

e Use a heatable gas cell with an appropriate path length (e.g., 10 cm). The cell windows
should be made of a material transparent to IR radiation, such as KBr or ZnSe.
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o Heat the gas cell to a stable temperature (e.g., 50-100°C) sufficient to vaporize the sample
without causing thermal decomposition.

2. Background Spectrum Acquisition:

» With the gas cell empty (under vacuum or filled with dry nitrogen), collect a background
interferogram.

e Perform a Fourier transform on the interferogram to obtain the background spectrum. This
spectrum accounts for the instrumental response and any residual atmospheric gases.

3. Sample Introduction and Spectrum Acquisition:

 Introduce a small amount (a few microliters of a neat liquid sample or the headspace vapor
from a solid/liquid) into the heated, evacuated gas cell. Allow the sample to vaporize and the
pressure to equilibrate.

o Collect the sample interferogram under the same instrumental conditions as the background.

o Perform a Fourier transform on the sample interferogram to generate the single-beam
sample spectrum.

4. Data Processing:

o Ratio the single-beam sample spectrum against the background spectrum to produce the
final absorbance or transmittance spectrum.

« ldentify the frequencies of key absorption bands and correlate them to the functional groups
present in the molecule (e.g., O-H, C=0, C-H).

Workflow for Spectral Characterization

The structural elucidation and confirmation of a chemical entity like 1-
methylcyclopentanecarboxylic acid follows a logical workflow. The process begins with
sample preparation and progresses through data acquisition from multiple spectroscopic
techniques, followed by integrated data analysis to confirm the molecular structure.
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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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